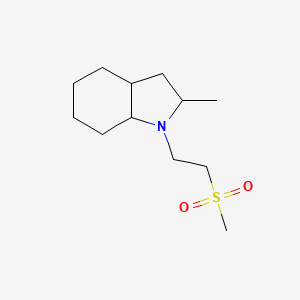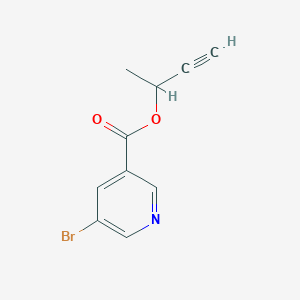![molecular formula C14H20N2O2 B7586356 2-[2-(2,4-Dimethylphenyl)morpholin-4-yl]acetamide](/img/structure/B7586356.png)
2-[2-(2,4-Dimethylphenyl)morpholin-4-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2,4-Dimethylphenyl)morpholin-4-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DM-1 and has been synthesized using different methods. The purpose of
Wirkmechanismus
The mechanism of action of 2-[2-(2,4-Dimethylphenyl)morpholin-4-yl]acetamide involves its ability to bind to the colchicine-binding site on microtubules. This binding results in the disruption of microtubule dynamics, which leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
2-[2-(2,4-Dimethylphenyl)morpholin-4-yl]acetamide has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell growth, induce apoptosis, and inhibit angiogenesis. DM-1 has also been studied for its effects on the immune system, where it has been shown to stimulate T-cell proliferation and cytokine production.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[2-(2,4-Dimethylphenyl)morpholin-4-yl]acetamide in lab experiments is its specificity for cancer cells. This compound can be conjugated with antibodies to target cancer cells specifically. However, one of the limitations of using DM-1 is its low solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 2-[2-(2,4-Dimethylphenyl)morpholin-4-yl]acetamide. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of DM-1. Another area of research is the optimization of drug delivery systems using DM-1, which can improve its efficacy and reduce its toxicity. Additionally, further studies are needed to investigate the potential applications of DM-1 in other fields such as infectious diseases and neurodegenerative disorders.
Conclusion
In conclusion, 2-[2-(2,4-Dimethylphenyl)morpholin-4-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its potential use in cancer treatment and drug delivery systems. DM-1 has a specific mechanism of action that involves the disruption of microtubule dynamics, which leads to cell cycle arrest and apoptosis in cancer cells. While there are advantages and limitations to using DM-1 in lab experiments, there are several future directions for research on this compound, including the development of more efficient synthesis methods and the optimization of drug delivery systems.
Synthesemethoden
The synthesis of 2-[2-(2,4-Dimethylphenyl)morpholin-4-yl]acetamide has been achieved using various methods. One of the most common methods is the reaction of 2-(2,4-Dimethylphenyl)morpholine with acetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 2-[2-(2,4-Dimethylphenyl)morpholin-4-yl]acetamide as a white solid.
Wissenschaftliche Forschungsanwendungen
2-[2-(2,4-Dimethylphenyl)morpholin-4-yl]acetamide has been studied for its potential applications in various fields. One of the main areas of research is cancer treatment. DM-1 has been shown to inhibit the growth of cancer cells by targeting microtubules, which are essential for cell division. This compound has also been studied for its potential use in drug delivery systems, as it can be conjugated with antibodies to specifically target cancer cells.
Eigenschaften
IUPAC Name |
2-[2-(2,4-dimethylphenyl)morpholin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-3-4-12(11(2)7-10)13-8-16(5-6-18-13)9-14(15)17/h3-4,7,13H,5-6,8-9H2,1-2H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRMDSLQLCFTGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CN(CCO2)CC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2,4-Dimethylphenyl)morpholin-4-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-[1-(3-Methylphenyl)ethyl]piperidin-3-yl]pyrrolidin-2-one](/img/structure/B7586277.png)
![1-[1-[2-(2-Ethoxyphenoxy)ethyl]piperidin-3-yl]pyrrolidin-2-one](/img/structure/B7586281.png)

![1-[1-[1-(3-Methylphenyl)ethyl]piperidin-4-yl]pyrrolidin-2-one](/img/structure/B7586300.png)

![2-[4-[3-(1H-pyrazol-4-yl)propyl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B7586307.png)
![(2-chloro-3-fluorophenyl)-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)methanone](/img/structure/B7586309.png)

![1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one](/img/structure/B7586338.png)

![N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-[5-methyl-2-(2-methylphenyl)morpholin-4-yl]acetamide](/img/structure/B7586363.png)
![3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one](/img/structure/B7586369.png)

![2-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7586372.png)